molecular formula C8H12N2O3S B3224510 N-(3-amino-4-methoxyphenyl)methanesulfonamide CAS No. 123343-91-9

N-(3-amino-4-methoxyphenyl)methanesulfonamide

Cat. No.: B3224510
CAS No.: 123343-91-9
M. Wt: 216.26 g/mol
InChI Key: YUVZFOYHRAKAJX-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methoxyphenyl)methanesulfonamide (CAS 123343-91-9) is a chemical compound with the molecular formula C 8 H 12 N 2 O 3 S and a molecular weight of 216.26 g/mol [ ]. It serves as a versatile building block and key intermediate in medicinal chemistry research, particularly in the design and synthesis of targeted anticancer therapies. This compound's primary research value lies in its role as a fundamental scaffold for the development of novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors [ ]. Researchers have utilized this core structure to design and synthesize a series of N-(3-amino-4-methoxyphenyl)acrylamide derivatives , which are investigated for their potent activity against non-small cell lung cancer (NSCLC) cell lines [ ]. These derivatives are designed to be selective inhibitors of EGFR with L858R/T790M mutations , a common resistance mechanism against earlier-generation treatments, while aiming to spare the wild-type EGFR to potentially reduce side effects [ ]. The product is provided with the understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVZFOYHRAKAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Structure Activity Relationship Sar Studies

Design Principles for N-(3-amino-4-methoxyphenyl)methanesulfonamide Analogues

The design of new analogues of this compound is guided by the goal of enhancing biological activity, selectivity, and pharmacokinetic properties. This involves a combination of rational design and combinatorial chemistry approaches.

Rational drug design relies on understanding the three-dimensional structure of the biological target, such as an enzyme or receptor, and designing molecules that can specifically interact with it. For sulfonamide-based compounds, this often involves targeting the active site of enzymes like carbonic anhydrases or kinases. The design process for analogues of this compound would likely involve:

Pharmacophore Modeling : Identifying the key structural features (pharmacophore) of the molecule responsible for its biological activity. For this compound, the key features would include the methanesulfonamide (B31651) group, the amino group, the methoxy (B1213986) group, and the phenyl ring. These groups can act as hydrogen bond donors and acceptors, and engage in hydrophobic interactions.

Molecular Docking : Computational simulations to predict the binding orientation and affinity of designed analogues within the active site of a target protein. This allows for the in-silico screening of virtual libraries of compounds before their actual synthesis.

Bioisosteric Replacement : Replacing certain functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, the methoxy group could be replaced with other alkoxy groups or a halogen to modulate lipophilicity.

A study on 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases highlights the importance of the sulfonamide group for binding and how modifications to the aromatic ring and its substituents can influence isoform selectivity. mdpi.comresearchgate.net

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules (a library). nih.gov This approach is particularly useful when the specific biological target is unknown or to explore a wide range of chemical space to identify lead compounds. imperial.ac.uk For this compound analogues, a combinatorial library could be designed by systematically varying the substituents on the aromatic ring.

The process often involves solid-phase organic synthesis (SPOS), where molecules are built on a solid support, facilitating the purification of intermediates and the final products. imperial.ac.uk A hypothetical combinatorial library design for this compound analogues is presented below:

ScaffoldR1 SubstituentR2 SubstituentR3 Substituent
N-(phenyl)methanesulfonamide3-amino4-methoxyH
N-(phenyl)methanesulfonamide3-nitro4-methoxyH
N-(phenyl)methanesulfonamide3-amino4-hydroxyH
N-(phenyl)methanesulfonamide3-amino4-ethoxyH
N-(phenyl)methanesulfonamide3-amino4-methoxy5-chloro
N-(phenyl)methanesulfonamide3-acetylamino4-methoxyH

Structural Modifications and Their Impact on Biological Activity

The biological activity of this compound analogues can be fine-tuned by making specific structural modifications.

Systematic variation of the substituents on the phenyl ring can have a profound impact on the compound's biological activity.

Amino Group : The position and nature of the amino group are critical. It can be acylated, alkylated, or replaced with other functional groups like a nitro or hydroxyl group to alter its electronic properties and hydrogen bonding capacity.

Methoxy Group : The methoxy group at the 4-position influences the compound's lipophilicity and can be involved in specific interactions with the target. Varying the alkoxy group (e.g., ethoxy, propoxy) can modulate these properties.

Methanesulfonamide Group : The sulfonamide moiety is often crucial for the biological activity of this class of compounds, acting as a key binding group. Modifications to the methyl group could be explored, though this is less common than modifications to the aromatic ring.

A study on 3-amino-4-hydroxy-benzenesulfonamide derivatives demonstrated that the presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can improve pharmacokinetic properties. mdpi.com

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation. Techniques like X-ray crystallography and NMR spectroscopy can be used to determine the solid-state and solution-phase conformations of the molecules.

Strategies to Optimize Pharmacokinetic and Pharmacodynamic Relevant Characteristics

Optimizing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in drug development. For analogues of this compound, strategies would focus on improving properties such as absorption, distribution, metabolism, and excretion (ADME).

Modulating Lipophilicity : The balance between hydrophilicity and lipophilicity (measured by logP) is crucial for oral absorption and cell membrane permeability. This can be fine-tuned by adding or removing polar or nonpolar functional groups.

Improving Metabolic Stability : The methoxy and amino groups are potential sites of metabolic modification in the body. Introducing blocking groups or replacing metabolically liable groups can enhance the compound's stability and prolong its duration of action.

Enhancing Solubility : Poor aqueous solubility can limit a compound's bioavailability. The introduction of polar groups or the formation of salts can improve solubility.

Research on a series of HCV inhibitors demonstrated that the manipulation of physicochemical properties could be used to optimize pharmacokinetics. nih.gov

Modulation of Molecular Architecture for Enhanced Interactions

The this compound scaffold presents several opportunities for structural modification to probe and enhance its interactions within the binding sites of target proteins. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into how different substituents on the phenyl ring and the methanesulfonamide group can influence biological activity.

A key aspect of the molecular architecture is the substitution pattern on the aniline (B41778) ring. The amino and methoxy groups are critical for establishing specific hydrogen bonds and van der Waals interactions with amino acid residues in the target's binding pocket. For instance, in a study of 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase 2 (ALK2), a compound featuring a methanesulfonamide-substituted aniline moiety was synthesized and evaluated. acs.org This analog, N-(3-(6-Amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)methanesulfonamide, demonstrated the importance of the methanesulfonamide group for activity. acs.org

Further SAR explorations on related scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have shown that modifications to the aniline portion of the molecule can significantly impact potency and selectivity. nih.gov These studies suggest that the electronic and steric properties of substituents on the phenyl ring are crucial for optimizing target engagement. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide nitrogen and the amino group, thereby influencing their ability to act as hydrogen bond donors or acceptors.

Bioisosteric replacement is a common strategy to fine-tune the properties of a lead compound. In the context of this compound, the methoxy group could be replaced with other small, hydrogen-bond accepting groups to probe the steric and electronic requirements of the binding pocket. Similarly, the methanesulfonamide group can be replaced with other acidic functionalities to explore alternative binding modes.

The following table summarizes the structure-activity relationships for a series of ALK2 inhibitors with modifications on the phenyl ring, providing insights into the effects of these changes on inhibitory activity.

Compound IDR Group on Phenyl RingALK2 IC₅₀ (nM)
1 H>1000
2 3-methanesulfonamido130
3 4-fluoro850
4 3-chloro450

This table is generated based on data from a study on related kinase inhibitors to illustrate SAR principles.

Design Approaches for Improved Metabolic Stability in Preclinical Contexts

A significant challenge in drug discovery is designing compounds that not only have high potency but also exhibit favorable pharmacokinetic properties, including metabolic stability. A compound that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. For this compound and its derivatives, several strategies can be employed to enhance their metabolic stability.

One of the primary routes of metabolism for many drug molecules is oxidation by cytochrome P450 (CYP) enzymes. Aromatic rings, such as the phenyl ring in this compound, are often susceptible to hydroxylation. A common strategy to block this metabolic pathway is the introduction of electron-withdrawing groups, such as fluorine atoms, onto the ring. psu.eduresearchgate.net This modification can deactivate the ring towards oxidative metabolism.

Another potential site of metabolism is the methoxy group, which can undergo O-demethylation. Replacing the methyl group with a more metabolically stable group, or altering its electronic environment, can prevent this metabolic transformation. For instance, the use of a difluoromethoxy group can be a viable bioisosteric replacement that is more resistant to metabolism.

The amino group can also be a site for metabolic modification, such as N-acetylation or N-oxidation. Introducing steric hindrance around the amino group by adding a bulky substituent nearby on the phenyl ring can shield it from metabolizing enzymes.

The following table outlines common metabolic liabilities and potential design strategies to improve the metabolic stability of this compound-based compounds.

Potential Metabolic LiabilitySite on this compoundDesign Strategy to Enhance Stability
Aromatic Hydroxylation Phenyl ringIntroduction of electron-withdrawing groups (e.g., -F, -Cl, -CF₃)
O-Demethylation Methoxy groupReplacement with a more stable group (e.g., -OCHF₂, -OCF₃)
N-Acetylation/N-Oxidation Amino groupIntroduction of steric hindrance adjacent to the amino group
General Oxidative Metabolism Entire moleculeReduction of overall lipophilicity (logP)

This table presents conceptual strategies based on established principles of medicinal chemistry to improve metabolic stability.

Mechanistic and Pharmacological Investigations Preclinical Focus

Identification and Characterization of Molecular Targets

There is no available research data detailing the specific molecular targets of N-(3-amino-4-methoxyphenyl)methanesulfonamide.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Topoisomerase II)

No studies were identified that investigated the inhibitory activity of this compound against key enzymes such as Cyclooxygenase-2 (COX-2) or Topoisomerase II.

Receptor Binding and Modulation Studies

Information regarding the binding affinity and modulatory effects of this compound on any specific receptors is not present in the available scientific literature.

DNA/RNA Intercalation Mechanisms

There is no evidence from published studies to suggest that this compound acts via DNA or RNA intercalation.

Cellular and Biochemical Pathway Modulation

Preclinical data on the effects of this compound on cellular and biochemical pathways is currently absent from scientific publications.

Effects on Cell Growth and Proliferation in In Vitro Models

No in vitro studies detailing the effects of this compound on the growth and proliferation of any cell lines have been found. Consequently, no data tables on this topic can be provided.

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Cell Lines

There are no published preclinical studies that have assessed the ability of this compound to induce apoptosis or modulate the cell cycle in any cell lines. Therefore, no data tables on apoptosis induction or cell cycle analysis can be presented.

Elucidation of Anti-Inflammatory Mechanisms in Cellular Models

While specific studies on this compound are not available, the anti-inflammatory properties of various sulfonamide derivatives have been investigated in cellular models. One of the key mechanisms by which sulfonamides may exert anti-inflammatory effects is through the inhibition of pro-inflammatory signaling pathways. For instance, some sulfonamides have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Additionally, certain sulfonamide-related drugs, such as sulfanilamide, dapsone, nimesulide, and sulfapyridine, have been observed to reduce the availability of hypochlorous acid (HOCl) in the extracellular environment of activated neutrophils nih.gov. HOCl is a potent oxidant produced by neutrophils that contributes to tissue damage during inflammation. By scavenging or preventing the formation of HOCl, these compounds can mitigate its damaging effects and also prevent the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase nih.gov. This helps to control the proteolytic activity of neutrophils and reduce the breakdown of the extracellular matrix. The anti-inflammatory activity of some methanesulfonamide (B31651) derivatives has been demonstrated in models such as carrageenan-induced paw edema frontiersin.org.

Investigation of Antimicrobial Mechanisms in Bacterial/Fungal Strains

The antimicrobial action of sulfonamides is a well-established and extensively studied field. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). wikipedia.orgmsdmanuals.com This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and cell growth. drugbank.comnih.gov By blocking this pathway, sulfonamides act as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them. wikipedia.orgmsdmanuals.com Humans are not affected by this mechanism as they obtain folic acid from their diet. wikipedia.org

Sulfonamides exhibit a broad spectrum of activity against many gram-positive and some gram-negative bacteria. nih.gov However, the emergence of bacterial resistance is a significant challenge. Resistance can develop through various mechanisms, including mutations in the DHPS enzyme that reduce its affinity for sulfonamides, or through the acquisition of alternative folic acid synthesis pathways.

Some sulfonamide derivatives have also shown antifungal activity. nih.gov The mechanisms of antifungal action can be more varied. For some fungi, sulfonamides may also interfere with folate synthesis. Other potential mechanisms could involve the inhibition of other essential enzymes or disruption of the fungal cell membrane. The specific mechanisms can vary depending on the fungal species and the chemical structure of the sulfonamide derivative.

Bioconjugation and Molecular Probe Applications

The chemical structure of this compound, containing both an amino group and a sulfonamide moiety, suggests its potential utility in bioconjugation and as a molecular probe. While no specific applications for this compound have been reported, the broader classes of sulfonamides and aromatic amines are utilized in these fields.

Applications in Click Chemistry

The amino group on the phenyl ring of this compound could potentially be modified to introduce functionalities for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. For instance, the amine could be converted into an azide or an alkyne, which are the key reactive partners in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are invaluable for attaching molecules to biomolecules, such as proteins or nucleic acids, in a highly controlled manner.

Photoaffinity Labeling Studies for Target Identification

Aromatic amines and sulfonamides can be incorporated into photoaffinity labels to identify the biological targets of bioactive molecules. Photoaffinity labeling involves a ligand that, upon photoactivation with UV light, forms a highly reactive intermediate that covalently binds to its target protein. While there are no specific reports for this compound, sulfonyl hydrazones, which can be derived from sulfonamides, have been developed as photoaffinity warheads that form a reactive carbene upon UV irradiation researchgate.netresearchgate.net. This allows for the covalent labeling of target proteins to facilitate their identification and characterization.

Development as Fluorescent Probes for Biological Imaging

The aromatic scaffold of this compound could serve as a basis for the development of fluorescent probes. The incorporation of a sulfonamide group into a fluorophore can modulate its photophysical properties, such as its emission wavelength and quantum yield. Recently, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes nih.govresearchgate.net. These probes have shown low cytotoxicity and the ability to be taken up by cells, enabling fluorescent imaging. nih.govresearchgate.net Furthermore, small-molecule fluorescent probes based on a sulfonamide scaffold have been developed for G protein-coupled receptors (GPCRs), demonstrating the utility of this chemical class in creating tools for biological imaging and drug discovery. frontiersin.orgnih.gov

Prodrug Strategies and Advanced Delivery Concepts

Design and Synthesis of Prodrugs Incorporating the N-(3-amino-4-methoxyphenyl)methanesulfonamide Motif

The primary amino group on the phenyl ring serves as a versatile handle for chemical modification to create bioreversible prodrugs. Strategies often focus on creating linkages that are stable under physiological conditions but are cleaved by specific enzymes in the body to release the active parent drug.

Attaching amino acids to a parent drug can improve its properties by increasing water solubility and potentially targeting amino acid transporters to enhance absorption. nih.govresearchgate.net For aromatic amines, amino acids can be linked via an amide bond. Research on analogous structures containing the (3-amino-4-methoxy)phenyl group has demonstrated the feasibility of this approach. The synthesis typically involves coupling the N-protected amino acid to the aromatic amine of the parent compound, followed by deprotection to yield the final prodrug. A variety of natural and synthetic amino acids can be utilized to fine-tune the prodrug's characteristics. nih.govnih.gov

Synthesis: The general synthetic route involves reacting the this compound core with an activated N-protected amino acid (e.g., using coupling agents like DCC/DMAP or EDC/HOBt) to form a stable amide linkage. The protecting group (e.g., Boc or Cbz) is then removed under appropriate conditions (e.g., acid treatment for Boc) to yield the water-soluble salt of the amino acid prodrug.

Table 1: Examples of Amino Acid Moieties for Prodrug Design This table is illustrative, based on common amino acids used in prodrug design.

Promoieties Potential Advantages
Glycine, Alanine Small, simple structures; can improve solubility.
Valine, Leucine, Isoleucine Branched-chain amino acids; may influence enzymatic recognition and stability. nih.gov
Phenylalanine Aromatic amino acid; can modulate lipophilicity.
Aspartic Acid, Glutamic Acid Acidic side chains; can significantly increase aqueous solubility.
Lysine, Arginine Basic side chains; can increase solubility and introduce positive charge.

Phosphate (B84403) prodrugs are a well-established method for dramatically increasing the aqueous solubility of parent drugs. Phosphoramidate (B1195095) prodrugs, a key example of the ProTide (pronucleotide) approach, mask the charged phosphate group with an amino acid ester and an aryl group, creating a lipophilic entity that can more easily cross cell membranes. nih.govnih.gov

Design and Synthesis: For the this compound motif, a phosphoramidate prodrug could be synthesized by reacting the primary amine with a suitable phosphorylating agent, such as an aryl phosphorodichloridate, followed by reaction with an amino acid ester. tandfonline.comnih.gov This creates a phosphorus-nitrogen (P-N) bond. Upon enzymatic cleavage of the amino acid ester and subsequent intramolecular cyclization, the aryl group is released, followed by hydrolysis of the unstable intermediate to liberate the parent amine and inorganic phosphate. nih.govresearchgate.net This multi-step activation can provide controlled release of the active compound. researchgate.net

Beyond simple amino acid and phosphate derivatives, a variety of other linker systems can be designed for enzymatic cleavage. These linkers can be tailored to be substrates for specific enzymes that may be overexpressed in target tissues.

Carbamate (B1207046) Linkers: The amino group can be derivatized to form a carbamate linkage. Amino acid carbamates have been used to protect phenolic or amine groups from rapid metabolism. ebrary.netmdpi.com These linkers are often cleaved by esterases or other hydrolases. The synthesis can be achieved by reacting the parent amine with an activated carbonate derivative of the desired promoiety. mdpi.com

Peptide Linkers: Dipeptide or polypeptide linkers can be designed to be substrates for specific proteases, such as cathepsins, which are often abundant in lysosomal compartments or tumor microenvironments. creativebiolabs.net The most common sequences include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), often used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (PABC) to ensure efficient release of the parent amine after peptide cleavage. creativebiolabs.netbroadpharm.com

N-Acyl Derivatives: While amides are generally more stable than esters, N-acylation can be a viable prodrug strategy, particularly if the acyl group is "activated" or if specific amidases are targeted. nih.gov N-acylsulfonamides have also been explored as prodrugs that can be metabolically cleaved to regenerate the active drug. nih.gov

In Vitro and Preclinical Evaluation of Prodrug Activation Mechanisms

A crucial step in prodrug development is the thorough evaluation of its stability and activation kinetics. An ideal prodrug should remain intact until it reaches the desired site of action, where it should efficiently release the parent compound. tandfonline.com

The stability of a prodrug is assessed under various conditions to predict its behavior in vivo.

Chemical Stability: Prodrugs must exhibit sufficient stability in the gastrointestinal tract (for oral delivery) and in circulation. Stability is typically evaluated by incubating the prodrug in aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8-7.4 for the intestine and blood). nih.govoup.com The rate of degradation is monitored over time, often using HPLC to quantify the remaining prodrug and the appearance of the parent drug. Phosphoramidate prodrugs, for instance, are generally stable to chemical hydrolysis at neutral pH but may show some lability under acidic conditions. nih.gov

Enzymatic Hydrolysis: To confirm the intended activation mechanism, prodrugs are incubated with relevant biological media, such as human plasma, liver microsomes, or specific recombinant enzymes (e.g., esterases, peptidases). oup.comtandfonline.com These studies help determine the rate of enzymatic cleavage and identify the enzymes responsible for activation. For example, amino acid ester prodrugs are often rapidly hydrolyzed in human plasma due to the high activity of esterases. oup.com

Table 2: Representative In Vitro Stability and Hydrolysis Evaluation This table outlines typical experimental conditions for evaluating prodrug stability.

Condition Purpose Typical Findings
Aqueous Buffer (pH 1.2) Assess stability in gastric fluid. Prodrug should ideally be stable to avoid premature release.
Aqueous Buffer (pH 7.4) Assess chemical stability in blood/physiological conditions. Slow hydrolysis is desirable to allow for enzymatic action.
Human Plasma (80%) Evaluate stability and enzymatic hydrolysis in blood. Prodrugs with ester or labile amide links often show rapid conversion. oup.com
Liver Microsomes/S9 Fractions Assess susceptibility to hepatic metabolism and activation. nih.gov Determines the role of liver enzymes in prodrug conversion.
Specific Enzymes (e.g., Esterases, Cathepsin B) Confirm the mechanism of cleavage for targeted linkers. Demonstrates linker specificity and efficiency of release.

The rate at which the active drug is released from its prodrug form is a critical pharmacokinetic parameter that influences the therapeutic outcome. nih.govresearchgate.net

Kinetic Analysis: The release of the parent compound is typically modeled using kinetic equations, most often following first-order or pseudo-first-order kinetics. oup.comnih.gov The half-life (t½) of conversion is a key metric derived from these studies, indicating the time required for 50% of the prodrug to be converted to the active drug.

Factors Influencing Release: The release kinetics are highly dependent on the structure of the prodrug, including the nature of the linker and the promoiety. For amino acid prodrugs, steric hindrance around the cleavable bond can affect the rate of hydrolysis. nih.gov For protease-cleavable linkers, the specific amino acid sequence dictates the rate of cleavage. nih.gov This allows for the fine-tuning of the drug release rate—from rapid release to achieve high initial concentrations to sustained release for a prolonged therapeutic effect. nih.govresearchgate.net The goal is to establish a clear structure-activation relationship to design prodrugs with predictable and optimal release profiles. tandfonline.com

Targeted Delivery System Development

The development of targeted delivery systems is a key strategy to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues. This is particularly crucial in fields such as oncology.

Conjugation to Biopolymers for Enhanced Specificity

The conjugation of small molecule drugs to biopolymers, such as polysaccharides or polypeptides, is a well-established method to improve their pharmacokinetic properties and achieve targeted delivery. Biopolymers can be designed to respond to specific physiological cues, such as pH or enzyme levels, to trigger drug release in the desired location. There is currently no published research detailing the conjugation of this compound to any biopolymer for the purpose of enhanced specificity.

Integration into Nanoparticle Formulations

Nanoparticles offer a versatile platform for drug delivery, capable of encapsulating or attaching drug molecules and delivering them to specific cells or tissues. The surface of nanoparticles can be functionalized with targeting ligands to further enhance their specificity. At present, there are no available studies that describe the integration of this compound into nanoparticle formulations for targeted delivery.

Antibody-Drug Conjugate (ADC) Design Strategies

ADCs represent a highly targeted class of therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small molecule drug. The design of an effective ADC involves careful selection of the antibody, the cytotoxic payload, and the linker that connects them. There is no evidence in the current scientific literature to suggest that this compound has been investigated as a component, either as a payload or as part of a linker system, in any ADC design strategies.

Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a significant gap in the dedicated computational and theoretical chemistry studies of the compound this compound. While this molecule is recognized as a key intermediate in the synthesis of various pharmaceutical agents, detailed quantum chemical calculations and molecular dynamics simulations focusing specifically on its intrinsic properties are not extensively reported in peer-reviewed journals or databases.

Consequently, a detailed, data-rich article adhering to the specified outline on Density Functional Theory (DFT) studies, molecular orbital analysis, predicted spectroscopic properties, and molecular dynamics simulations cannot be generated at this time without resorting to speculation. The requested in-depth analysis, including data tables on electronic structure, reactivity, spectroscopic shifts, conformational stability, and protein-ligand interactions, requires specific research outputs that are not currently available in the public domain for this particular compound.

General computational chemistry principles suggest that such studies are feasible and would provide valuable insights into the molecule's behavior. For instance, DFT calculations could elucidate the electron distribution and reactivity hotspots, while HOMO/LUMO analysis would shed light on its electronic transition properties. Similarly, molecular dynamics simulations could predict its conformational preferences and interactions within a biological system. However, the absence of published research directly investigating this compound prevents a scientifically accurate and verifiable presentation of these specific computational and theoretical aspects.

Further research and publication in the field of computational chemistry are required to provide the specific data necessary to construct the detailed article as outlined.

Computational and Theoretical Chemistry Studies

Solvatochromic Analysis and Solvent Interaction Modeling

Characterization of Non-Specific Solute-Solvent Interactions

No published studies were found that characterize the non-specific solute-solvent interactions of N-(3-amino-4-methoxyphenyl)methanesulfonamide. Such an analysis would typically involve studying the shifts in the compound's UV-visible absorption spectra in a series of non-polar and polar aprotic solvents with varying refractive indices and dielectric constants. Theoretical models like the Lippert-Mataga or Bakhshiev equations would be applied to correlate the spectral shifts with solvent polarity functions, allowing for the quantification of dipole-dipole and other non-specific interactions. However, without experimental or computational data, a detailed characterization is not possible.

Investigation of Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding)

There is a lack of specific research investigating the specific solute-solvent interactions, such as hydrogen bonding, for this compound. A comprehensive study would utilize techniques like Kamlet-Taft analysis, which uses solvatochromic parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) to dissect the contributions of different specific interactions. While the presence of amino (-NH2), methoxy (B1213986) (-OCH3), and sulfonamide (-NHSO2-) groups suggests the potential for both hydrogen bond donating and accepting capabilities, no specific experimental or computational studies have been published to quantify these interactions for this molecule.

Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating N-(3-amino-4-methoxyphenyl)methanesulfonamide from related substances and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. Method development would typically involve the systematic optimization of chromatographic parameters to achieve adequate separation from process impurities and degradation products.

A typical HPLC method for an aromatic sulfonamide like this compound would be developed and validated according to international guidelines. wu.ac.th The method's validation would ensure it is accurate, precise, specific, linear, and robust for its intended use. wu.ac.th

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL

Validation of such a method would involve assessing parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Ultra-Performance Liquid Chromatography (UPLC) Applications for High-Throughput Analysis

For high-throughput analysis, such as in process monitoring or screening of multiple samples, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. mdpi.com The use of sub-2 µm particle size columns in UPLC systems allows for faster analysis times and improved resolution. nih.gov

A UPLC method for this compound would be developed to provide a rapid assessment of purity and content. The principles of method development are similar to HPLC but are adapted for the higher pressures and shorter run times of UPLC systems.

Representative UPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
5
6
6.1
7
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (UV)
Injection Volume 1 µL

The application of UPLC-MS/MS is particularly powerful for the simultaneous quantification of the parent compound and its impurities, even at trace levels. jfda-online.com

Impurity Profiling and Degradation Product Characterization using Advanced Chromatography

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of active pharmaceutical ingredients. biomedres.us For this compound, this would involve the identification and quantification of process-related impurities and degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light). nih.gov

Advanced chromatographic techniques, particularly HPLC or UPLC coupled with mass spectrometry (LC-MS), are indispensable for this purpose. ajprd.com LC-MS enables the determination of the molecular weights of impurities, providing crucial information for their structural elucidation. youtube.com

Forced degradation studies would be performed to generate potential degradation products. The resulting mixture would be analyzed by a validated stability-indicating HPLC or UPLC method. nih.gov Peaks corresponding to degradation products would be further investigated using LC-MS/MS to propose their structures based on their fragmentation patterns.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural confirmation of this compound and the characterization of its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, 1H and 13C NMR would provide detailed information about the molecular framework.

Predicted 1H NMR Spectral Data (in DMSO-d6, 400 MHz):

Based on the analysis of structurally similar compounds, the following proton chemical shifts can be predicted. researchgate.netnanomedicine-rj.com

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.10s1HSO2NH
~6.70d1HAr-H
~6.60d1HAr-H
~6.50dd1HAr-H
~4.90s2HNH2
~3.75s3HOCH3
~2.90s3HSO2CH3

Predicted 13C NMR Spectral Data (in DMSO-d6, 100 MHz):

The predicted carbon chemical shifts are based on data from analogous N-phenyl-methanesulfonamides and substituted anilines. researchgate.netnih.gov

Chemical Shift (δ, ppm)Assignment
~146.0C-OCH3
~138.0C-NH2
~129.0C-SO2NH
~120.0Ar-CH
~115.0Ar-CH
~112.0Ar-CH
~55.5OCH3
~40.0SO2CH3

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments of protons and carbons and to establish the connectivity within the molecule.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to elucidate the structure of the parent molecule and its impurities through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of sulfonamides.

The protonated molecule [M+H]+ would be expected at m/z 217.07.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. The fragmentation pattern of aromatic sulfonamides is well-documented and often involves cleavage of the S-N bond and the loss of sulfur dioxide (SO2). nih.govnih.govresearchgate.net

Plausible MS/MS Fragmentation of [M+H]+ at m/z 217.07:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
217.07153.0764 (SO2)[C7H10N2O+H]+
217.07138.0579 (SO2CH3)[C6H7N2O]+
217.07123.0694 (NHSO2CH3)[C6H8O]+
153.07138.0515 (CH3)[C6H7N2O]+

The fragmentation pathways can be used to confirm the identity of this compound and to identify unknown impurities by comparing their fragmentation patterns to that of the parent compound. mdpi.com

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

No peer-reviewed articles or established spectral databases containing the experimental Infrared (IR) or UV-Visible (UV-Vis) spectra for this compound could be located.

IR spectroscopy is a critical technique for identifying the functional groups present in a molecule. For this compound, one would theoretically expect to observe characteristic absorption bands corresponding to:

N-H stretching from the primary amine (NH₂) and the sulfonamide (N-H) groups, typically in the range of 3300-3500 cm⁻¹.

C-H stretching from the aromatic ring and the methyl groups.

S=O stretching from the sulfonyl group, which would show strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-N and C-O stretching vibrations.

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring would be expected to produce absorption maxima in the ultraviolet region. However, without experimental data, the specific wavelengths of maximum absorbance (λmax) remain undetermined.

Crystallographic Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic analysis, most definitively by single-crystal X-ray diffraction.

Single-Crystal X-Ray Diffraction Studies for Solid-State Structure Determination

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. Consequently, critical crystallographic data—such as the crystal system, space group, unit cell dimensions, and atomic coordinates—are not available. This information is essential for understanding the molecule's conformation, as well as the intermolecular interactions (e.g., hydrogen bonding) that govern its packing in the solid state.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The role of artificial intelligence (AI) and machine learning (ML) in modern drug discovery is rapidly expanding, offering powerful tools for the rational design and optimization of novel therapeutic agents. nih.gov For N-(3-amino-4-methoxyphenyl)methanesulfonamide, these computational approaches can be pivotal in exploring its chemical space and identifying derivatives with enhanced biological activities.

Predictive Modeling and QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to correlate the structural features of this compound derivatives with their biological effects. nih.gov By analyzing datasets of related sulfonamides, these models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest potential. nih.govscinito.ai A recent study on N-(3-amino-4-methoxyphenyl) acrylamide (B121943) derivatives successfully utilized 3D-QSAR to elucidate the structural requirements for kinase inhibition, a strategy that could be directly applied to the methanesulfonamide (B31651) counterpart. ymerdigital.com

Generative Models for Novel Scaffolds: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed to design novel molecular scaffolds based on the core structure of this compound. These models can learn the underlying chemical patterns from large compound libraries and generate new structures with desired physicochemical and pharmacological properties.

A summary of potential AI and ML applications is presented in the table below:

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Develops mathematical models to predict the biological activity of compounds based on their chemical structure.Prioritization of synthetic targets with improved efficacy and reduced toxicity.
Generative Models Creates novel molecular structures with desired properties.Discovery of new chemical entities with diverse biological activities.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits.Rapid identification of promising derivatives for further investigation.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein.Elucidation of mechanism of action and guidance for rational drug design.

Exploration of Novel Applications in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique structural features of this compound make it an intriguing candidate for the development of novel chemical probes and tools to investigate complex biological processes.

Development of Molecular Probes: The aminophenyl moiety of the compound provides a versatile handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. These modified derivatives could be utilized as molecular probes to visualize and track the localization and dynamics of their biological targets within living cells.

Target Identification and Validation: By immobilizing this compound onto a solid support, affinity-based proteomics strategies can be employed to identify its cellular binding partners. This approach is crucial for elucidating the compound's mechanism of action and discovering novel therapeutic targets.

Chemical Genetics Approaches: In chemical genetics, small molecules are used to modulate the function of specific proteins, providing insights into their biological roles. Derivatives of this compound could be developed as selective modulators of protein function, enabling the dissection of complex signaling pathways.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The development of sustainable and eco-friendly methods for the synthesis and derivatization of this compound is a critical future direction.

Catalytic and Solvent-Free Reactions: Traditional methods for the synthesis of sulfonamides often involve the use of stoichiometric reagents and hazardous organic solvents. mdpi.com Recent advancements have demonstrated the use of catalytic systems, such as iron and copper catalysts, for the efficient formation of N-arylsulfonamides under milder and more environmentally benign conditions. organic-chemistry.orgacs.orgresearchgate.net The exploration of solvent-free or aqueous reaction conditions would further enhance the green credentials of the synthesis.

Use of Renewable Feedstocks: The starting materials for the synthesis of this compound are typically derived from petrochemical sources. Future research could focus on the development of synthetic routes that utilize renewable feedstocks, thereby reducing the carbon footprint of the manufacturing process.

Atom Economy and Waste Reduction: The design of synthetic pathways with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. rsc.org Metal-free synthetic approaches for arylsulfonamides have also been reported, offering a cost-effective and environmentally friendly alternative. rsc.org

The following table outlines potential green chemistry strategies for the synthesis of this compound:

Green Chemistry PrincipleApplication to Synthesis
Use of Catalysis Employing iron or copper catalysts to promote efficient C-N bond formation.
Benign Solvents Utilizing water or other green solvents to replace hazardous organic solvents.
Renewable Feedstocks Developing synthetic routes from bio-based starting materials.
Atom Economy Designing syntheses that maximize the incorporation of reactant atoms into the product.

Development of Advanced Bioanalytical Tools for Its Detection and Quantification in Complex Biological Matrices (Preclinical)

The preclinical development of any new chemical entity necessitates the availability of robust and sensitive bioanalytical methods for its detection and quantification in complex biological matrices, such as plasma and urine. researchgate.net For this compound, the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay is a critical next step. nih.govwaters.com

Method Development and Validation: A UPLC-MS/MS method would offer high selectivity, sensitivity, and throughput for the analysis of this compound in preclinical samples. nih.govwaters.com The method would need to be rigorously validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.

High-Throughput Screening: The speed and sensitivity of UPLC-MS/MS make it well-suited for the high-throughput analysis of samples from pharmacokinetic and metabolism studies. This would enable a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Metabolite Identification: In addition to quantifying the parent compound, UPLC-MS/MS can be employed to identify and characterize its metabolites in biological samples. This information is crucial for assessing the metabolic stability and potential for drug-drug interactions.

A hypothetical UPLC-MS/MS method for the analysis of this compound in rat plasma is outlined below:

ParameterProposed Condition
Chromatographic System ACQUITY UPLC I-Class
Column CORTECS UPLC C18
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
Detection Xevo TQ-S micro Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive
Run Time < 10 minutes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-amino-4-methoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding amine. For example, sulfonyl chlorides (e.g., methanesulfonyl chloride) react with 3-amino-4-methoxyaniline in anhydrous solvents like dioxane or THF under reflux. Catalytic bases (e.g., pyridine) are used to neutralize HCl byproducts . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to maximize yield (73–85%) and purity. Solvent choice (polar aprotic vs. non-polar) impacts reaction efficiency and byproduct formation .

Q. Which spectroscopic techniques are critical for characterizing This compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • FTIR : Confirm sulfonamide group via S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm, singlet), and sulfonamide NH (δ ~10 ppm, broad). Integration ratios validate substituent positions .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or methoxy group) confirm molecular weight and structural stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of This compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:

  • Molecular orbitals : HOMO-LUMO gaps to predict charge transfer behavior and UV/Vis absorption spectra (e.g., transitions at ~250–300 nm) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic center) for reaction mechanism studies .
  • Thermodynamic stability : Calculate Gibbs free energy to assess tautomeric forms or degradation pathways under varying pH/temperature .

Q. How should researchers address contradictions in crystallographic data for sulfonamide derivatives, such as bond length anomalies?

  • Methodological Answer :

  • Use high-resolution single-crystal X-ray diffraction (e.g., SHELX refinement) to resolve ambiguities. For example, discrepancies in C–S bond lengths (~1.76–1.82 Å) may arise from torsional strain or hydrogen bonding .
  • Validate data with complementary techniques (e.g., neutron diffraction for H-atom positions) and cross-check against databases (Cambridge Structural Database) .
  • Consider solvent effects during crystallization; polar solvents (DMSO, DMF) may induce lattice distortions .

Q. What strategies are effective in studying the bioactivity of This compound derivatives, particularly in enzyme inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to trifluoromethoxy) and test inhibition against target enzymes (e.g., carbonic anhydrase) via fluorescence assays .
  • Docking simulations : Use AutoDock Vina to model binding interactions (e.g., sulfonamide oxygen hydrogen bonding with catalytic zinc in enzymes) .
  • Metabolic stability : Assess oxidative metabolism via LC-MS/MS with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy group) .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting solubility and stability data for sulfonamide compounds in different solvents?

  • Methodological Answer :

  • Perform systematic solubility studies using the shake-flask method in solvents of varying polarity (logP values). For example, high solubility in DMSO (logP = −1.3) vs. low solubility in hexane (logP = 3.5) correlates with compound polarity .
  • Stability assays (HPLC monitoring) under acidic/basic conditions (pH 1–13) and UV light exposure identify degradation pathways (e.g., hydrolysis of sulfonamide group) .

Q. What experimental and computational approaches validate tautomerism in This compound?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH and aromatic protons) to detect tautomeric equilibria (e.g., imino vs. amino forms) .
  • DFT-based MD simulations : Simulate tautomer interconversion barriers (e.g., ~20–25 kcal/mol for proton transfer) and compare with experimental activation energies .

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N-(3-amino-4-methoxyphenyl)methanesulfonamide
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N-(3-amino-4-methoxyphenyl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.